molecular formula C6H9F3O B15323034 1-(3,3,3-Trifluoropropyl)cyclopropan-1-ol

1-(3,3,3-Trifluoropropyl)cyclopropan-1-ol

Cat. No.: B15323034
M. Wt: 154.13 g/mol
InChI Key: WHVOWXOPHGOZCV-UHFFFAOYSA-N
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Description

1-(3,3,3-Trifluoropropyl)cyclopropan-1-ol is an organic compound with the molecular formula C6H9F3O It is characterized by the presence of a cyclopropane ring substituted with a trifluoropropyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,3,3-Trifluoropropyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropanone with 3,3,3-trifluoropropylmagnesium bromide, followed by hydrolysis. The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediates.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,3,3-Trifluoropropyl)cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The trifluoropropyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

    Oxidation: Formation of 1-(3,3,3-trifluoropropyl)cyclopropanone.

    Reduction: Formation of 1-(3,3,3-trifluoropropyl)cyclopropane.

    Substitution: Formation of various substituted cyclopropanols depending on the nucleophile used.

Scientific Research Applications

1-(3,3,3-Trifluoropropyl)cyclopropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,3,3-Trifluoropropyl)cyclopropan-1-ol involves its interaction with various molecular targets. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

    3,3,3-Trifluoro-1-propanol: Similar in structure but lacks the cyclopropane ring.

    1-(3,3,3-Trifluoropropyl)cyclopropane: Similar but lacks the hydroxyl group.

Uniqueness: 1-(3,3,3-Trifluoropropyl)cyclopropan-1-ol is unique due to the combination of the trifluoropropyl group and the cyclopropane ring, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H9F3O

Molecular Weight

154.13 g/mol

IUPAC Name

1-(3,3,3-trifluoropropyl)cyclopropan-1-ol

InChI

InChI=1S/C6H9F3O/c7-6(8,9)4-3-5(10)1-2-5/h10H,1-4H2

InChI Key

WHVOWXOPHGOZCV-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCC(F)(F)F)O

Origin of Product

United States

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